(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol CAS number
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol CAS number
Technical Whitepaper: Synthesis, Properties, and Applications of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
Executive Summary & Chemical Identity
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1871985-48-6) is a highly functionalized, halogenated pyrazole building block widely utilized in advanced medicinal chemistry and oncology drug discovery[1]. Its unique structural topology—featuring a primary alcohol, an N-methyl pyrazole core, and a highly reactive iodine atom at the 5-position—makes it an exceptionally versatile intermediate for synthesizing complex heteroaromatic macrocycles[2].
By providing both an electrophilic handle (C-I bond) and a nucleophilic handle (hydroxymethyl group), this compound enables orthogonal functionalization, a critical requirement in modern structure-based drug design.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol |
| CAS Number | 1871985-48-6[1] |
| Molecular Formula | C5H7IN2O[1] |
| Molecular Weight | 238.03 g/mol |
| Appearance | Light-yellow solid[2] |
| Storage Conditions | 2-8 °C, inert atmosphere, protected from light[1] |
| Mass Spectrometry | LC/MS ESI (m/z): 239 [M+H]+[2] |
Synthetic Methodologies & Mechanistic Pathways
The most reliable and scalable synthetic route to (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol involves the chemoselective reduction of its aldehyde precursor, 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde[2].
Experimental Protocol: Chemoselective Reduction
This protocol is designed as a self-validating system to ensure high yield and purity.
Reagents:
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5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
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Sodium borohydride (NaBH₄) (1.5 eq)
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Anhydrous Methanol (MeOH)
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Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
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Initiation: Dissolve 5-iodo-1-methyl-1H-pyrazole-4-carbaldehyde in anhydrous methanol and cool the reaction vessel to 0 °C using an ice bath.
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Reduction: Add NaBH₄ portion-wise over 15 minutes. Causality: NaBH₄ is explicitly chosen over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ carries a high risk of hydrodehalogenation (cleaving the sensitive C-I bond). NaBH₄ ensures strictly chemoselective reduction of the carbonyl group. The 0 °C temperature mitigates the exothermic release of hydrogen gas and prevents thermal degradation.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.
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Self-Validation Checkpoint: Monitor the reaction via TLC (UV 254 nm). The reaction is deemed complete only when the aldehyde starting material is entirely consumed and LC/MS confirms the emergence of the target mass ion (m/z: 239 [M+H]+)[2].
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Quenching & Workup: Quench the reaction carefully with water or saturated NH₄Cl solution to neutralize excess hydride. Extract the aqueous layer three times with DCM.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (eluting with 5% MeOH in DCM) to afford the product as a light-yellow solid (Yield: ~41%)[2].
Fig 1. Synthetic workflow for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol via selective aldehyde reduction.
Applications in Medicinal Chemistry & Drug Development
In modern oncology drug development, (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol serves as a critical linchpin in the synthesis of heteroaromatic macrocyclic ethers[2]. These macrocycles are potent, targeted inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 , which are validated oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC)[2].
Mechanistic Role in Macrocyclization
The dual-functional nature of the molecule allows for a highly orchestrated, two-step macrocyclization sequence:
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C-I Bond Activation (Suzuki-Miyaura Cross-Coupling): The iodine atom at the C5 position acts as an excellent electrophile. The relatively weak C-I bond facilitates rapid oxidative addition by Palladium(0) catalysts. In a standard protocol, the pyrazole alcohol is reacted with an arylboronic acid—such as (4-fluoro-2-formylphenyl)boronic acid—in the presence of Pd(dppf)Cl₂ and Na₂CO₃ at 80 °C[2].
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-OH Functionalization (Etherification): Following the cross-coupling, the C4 hydroxymethyl group provides a nucleophilic oxygen handle. This primary alcohol can undergo intramolecular etherification (often via Mitsunobu conditions or after conversion to a mesylate/halide leaving group) to close the macrocyclic ring, locking the molecule into its bioactive conformation[2].
Fig 2. Downstream application of the pyrazole intermediate in ALK/ROS1 inhibitor development.
Handling, Storage, and Safety Protocols
To maintain the chemical integrity of (5-iodo-1-methyl-1H-pyrazol-4-yl)methanol, strict environmental controls must be observed:
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Storage: The compound must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen) and strictly protected from light[1]. Halogenated heteroaromatics can undergo slow photolytic degradation, leading to the homolytic cleavage of the C-I bond, release of iodine radicals, and subsequent discoloration.
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Handling: Standard PPE (nitrile gloves, lab coat, safety goggles) is required. All manipulations should be conducted in a certified fume hood to avoid inhalation of fine particulate matter or exposure to potential volatile degradants.
References
- Source: World Intellectual Property Organization (WIPO)
